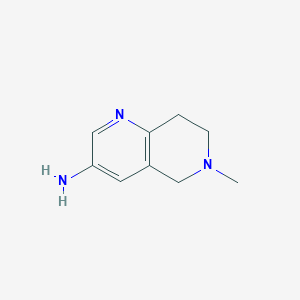
3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine
Overview
Description
3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine is a nitrogen-containing heterocyclic compound with the molecular formula C9H13N3. It is a derivative of naphthyridine, characterized by the presence of an amino group at the 3-position and a methyl group at the 6-position.
Mechanism of Action
Background
1,6-Naphthyridines are nitrogen-containing heterocyclic compounds that exhibit a wide range of biological applications. Alkaloids, for instance, often feature naphthyridine as a core component responsible for their activity . These compounds find use in diagnostics, human disease treatment, agriculture, industry, and photophysical applications . Now, let’s dive into the specifics of 3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine.
Compound Details:Mechanism of Action
Its potential as an anticancer agent warrants continued investigation . If you have any specific questions or need further details, feel free to ask! 😊
Biochemical Analysis
Biochemical Properties
3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to bind selectively to human 5-hydroxytryptamine 1A and 5-hydroxytryptamine 3 receptors, with dissociation constant values of 0.68 ± 0.03 and 8.90 ± 1.73 nanomolar, respectively . These interactions suggest that this compound may modulate neurotransmitter signaling pathways, potentially impacting mood and behavior.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has demonstrated anticancer properties by inhibiting the growth of lung cancer, renal carcinoma, colon cancer, and melanoma cells . Additionally, it can induce apoptosis in cancer cells by up-regulating pro-apoptotic proteins such as Bax and down-regulating anti-apoptotic proteins like Bcl2, leading to the activation of caspase 3 and initiation of cell death .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific receptors and enzymes, modulating their activity. For example, it acts as an agonist for 5-hydroxytryptamine 1A receptors and an antagonist for 5-hydroxytryptamine 3 receptors . This dual action can influence neurotransmitter release and receptor signaling, impacting physiological processes such as mood regulation and gastrointestinal function. Additionally, its ability to modulate gene expression and protein activity further contributes to its diverse biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound is generally stable when stored in a dark place, under an inert atmosphere, and at room temperature
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Systemic administration of the compound has been shown to inhibit 5-hydroxytryptamine-induced bradycardia in a dose-dependent manner in rats . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use. Threshold effects and toxicity studies are essential to ensure the safe application of this compound in clinical settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-amino-3-cyanopyridine with acetone in the presence of a base can yield the desired naphthyridine derivative .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including nucleophilic substitution reactions, cyclization reactions, and purification steps to achieve high purity. The specific conditions and reagents used can vary depending on the desired scale and purity requirements .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthyridine oxides, while substitution reactions can produce a variety of substituted naphthyridine derivatives .
Scientific Research Applications
3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmacologically active compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules.
Biological Studies: It is employed in studies investigating the biological activity of naphthyridine derivatives.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine
- 1,6-Naphthyridine derivatives
- Quinazoline derivatives
Uniqueness
3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other naphthyridine derivatives, it offers a balance of reactivity and stability, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
6-methyl-7,8-dihydro-5H-1,6-naphthyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-12-3-2-9-7(6-12)4-8(10)5-11-9/h4-5H,2-3,6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVJXRLEURDFAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C=C(C=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20471612 | |
| Record name | 6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20471612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216966-37-9 | |
| Record name | 6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20471612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
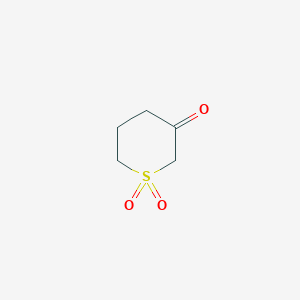

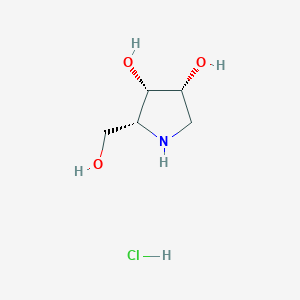
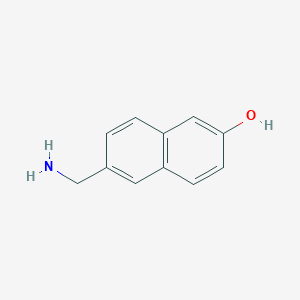


![[1-(2-Furylmethyl)piperidin-4-yl]methylamine](/img/structure/B1314646.png)
![7-Methoxyimidazo[2,1-b]benzothiazole-2-methanol](/img/structure/B1314647.png)

![2-Chloro-5-methoxybenzo[d]oxazole](/img/structure/B1314652.png)

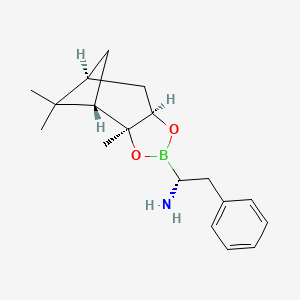

![ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B1314669.png)
